Chlorobutyl cyclohexanecarboxylate
Description
Chlorobutyl cyclohexanecarboxylate is a chlorinated derivative of butyl cyclohexanecarboxylate, characterized by a chlorine atom substituted on the butyl chain. This structural modification distinguishes it from simpler esters, such as methyl or ethyl cyclohexanecarboxylate. For example, methyl cyclohexanecarboxylate (CAS 110-42-9) is a methyl ester with a cyclohexanecarboxylate backbone, classified under organic methyl esters . This compound’s chlorine substituent likely enhances its reactivity and alters physical properties compared to non-halogenated esters.
Properties
Molecular Formula |
C11H19ClO2 |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
4-chlorobutyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H19ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h10H,1-9H2 |
InChI Key |
BGBTUVRYANVYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Chlorobutyl cyclohexanecarboxylate shares a cyclohexanecarboxylate core with other esters but differs in its alkyl chain and halogenation. Below is a comparative analysis with methyl cyclohexanecarboxylate and other related compounds:
*Data for methyl cyclohexanecarboxylate are approximate based on methyl ester analogs ; other values are theoretical estimates.
Research Findings and Limitations
Evidence-Based Insights
The provided evidence lacks direct data on this compound but highlights trends for methyl esters. For instance, methyl decanoate (CAS 110-42-9) and methyl ethers (e.g., dimethyl ether, CAS 115-10-6) are documented with distinct physicochemical profiles, emphasizing the impact of functional groups on properties .
Theoretical Predictions
Boiling Point : this compound’s higher molecular weight and chlorine’s polarizability likely elevate its boiling point compared to methyl and butyl analogs.
Solubility : The chlorine substituent reduces water solubility further, aligning with trends in halogenated hydrocarbons.
Stability : Chlorine may increase susceptibility to hydrolysis under basic conditions, a critical consideration for storage and synthesis.
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